molecular formula C17H17N3OS B14996713 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14996713
M. Wt: 311.4 g/mol
InChI Key: KDDOGHMAISXZPS-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a carbothioamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate thiocarbamide derivative under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites or receptor proteins, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in synthetic chemistry and potential therapeutic applications .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C17H17N3OS/c1-21-14-9-7-13(8-10-14)16-11-15(19-20(16)17(18)22)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H2,18,22)

InChI Key

KDDOGHMAISXZPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CC=C3

Origin of Product

United States

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